
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitrile group, a nitrophenyl group, and a phenyl group, along with a thioxo group
Méthodes De Préparation
The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm . This reaction affords pyrano[2,3-b]quinoline-3-carbonitrile derivatives, which can be further modified to obtain the desired compound.
Analyse Des Réactions Chimiques
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the MAP kinase pathway, which is crucial in cell signaling and cancer progression . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyridine-3,5-dicarboxamides: . The uniqueness of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89451-45-6 |
|---|---|
Formule moléculaire |
C18H11N3O2S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10H,(H,20,24) |
Clé InChI |
NGDBCOPITJYIGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



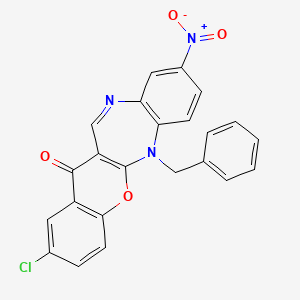

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
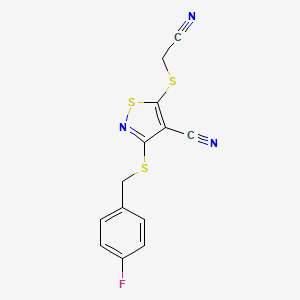
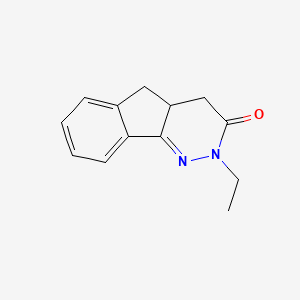
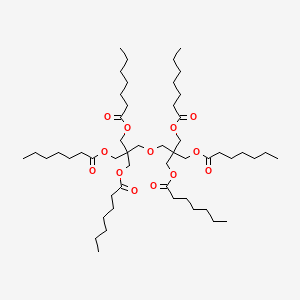
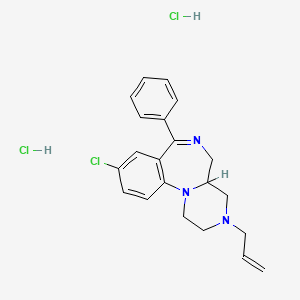
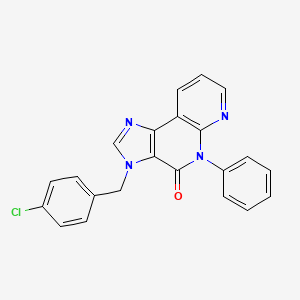

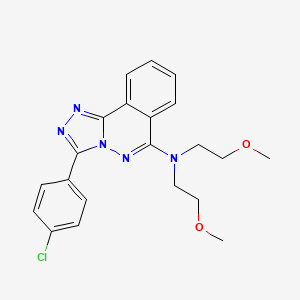
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
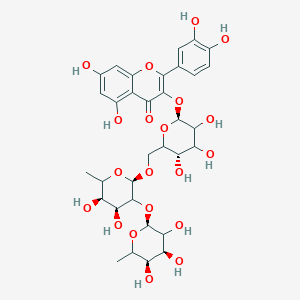
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
